

Pharmacokinetic Profile of TNO155 in Preclinical Animal Models: Application Notes and Protocols

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These application notes provide a comprehensive summary of the preclinical pharmacokinetic (PK) properties of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] The accompanying protocols offer detailed methodologies for conducting similar PK analyses in animal models, serving as a guide for researchers in the field of drug development.

Introduction to TNO155

TNO155 is an orally administered small molecule inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway. As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a compelling target in oncology.[3][4] TNO155 binds to an allosteric site of SHP2, preventing its activation and subsequent signal transduction.[5] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other targeted agents.[6]

Data Presentation: Pharmacokinetic Parameters of TNO155

The pharmacokinetic profile of TNO155 has been characterized in several animal species. The following tables summarize the key PK parameters following oral administration, providing a

comparative overview across different models.

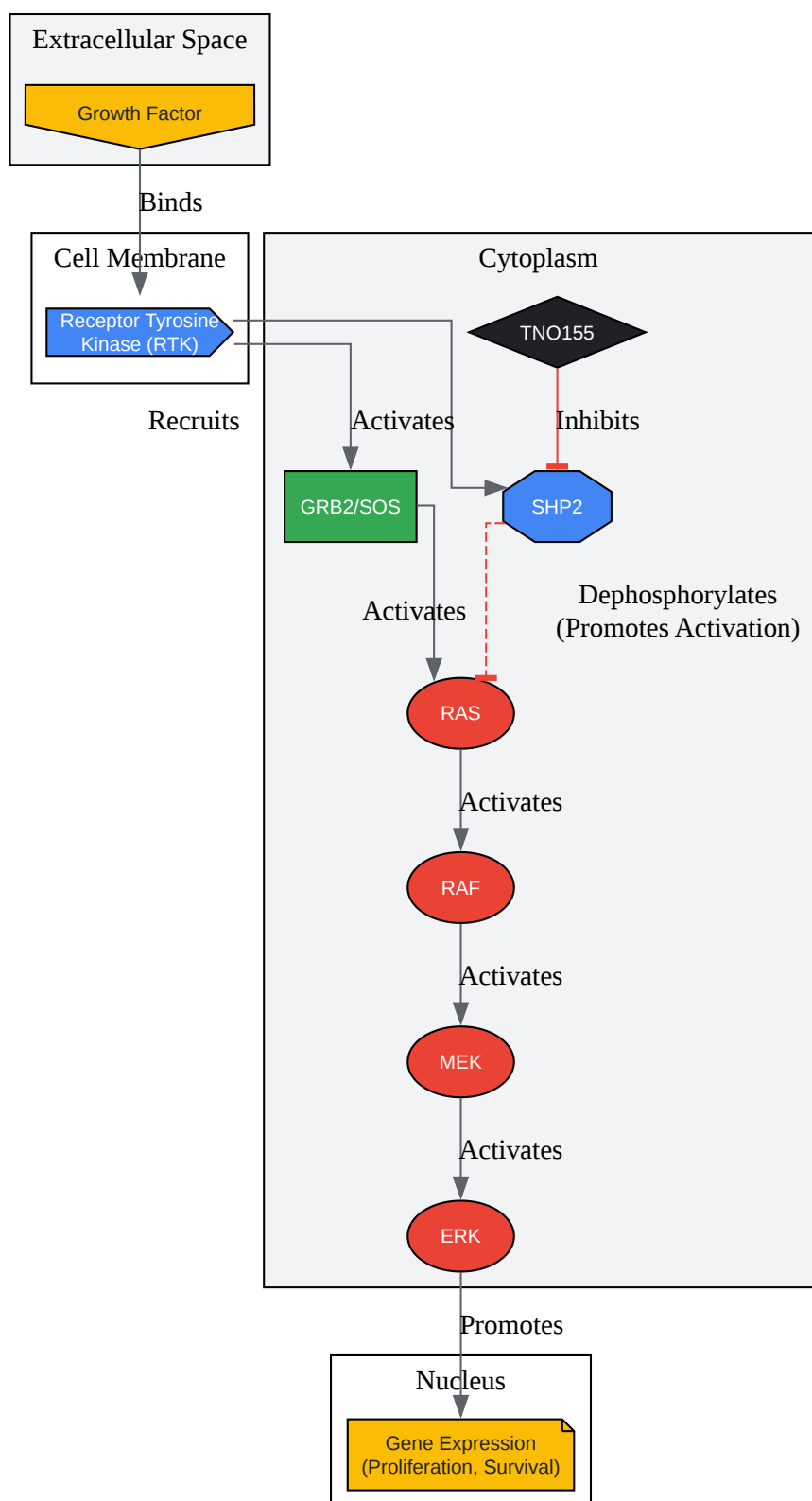
Table 1: Key Pharmacokinetic Parameters of TNO155 in Various Animal Species

Parameter	Mouse	Rat	Dog	Monkey
Clearance (mL/min/kg)	24	15	4	6
Volume of Distribution (L/kg)	3	7	3	4
Half-life (hours)	2	8	9	9
Tmax (hours)	0.8	1	2	2
Oral Bioavailability (%)	78	100	>100	60

Data sourced from preclinical data presented by Novartis.[\[7\]](#)

Signaling Pathway of TNO155 Target: SHP2

TNO155 exerts its therapeutic effect by inhibiting the SHP2 phosphatase. SHP2 is a critical signaling node downstream of various receptor tyrosine kinases (RTKs). Upon ligand binding and RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which is a key driver of cell proliferation and survival.[\[3\]](#)[\[4\]](#)[\[8\]](#) SHP2 also modulates other signaling cascades, including the PI3K-AKT and JAK-STAT pathways.[\[3\]](#)[\[9\]](#)



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Caption: TNO155 inhibits the SHP2 signaling pathway.

Experimental Protocols

The following protocols provide a generalized framework for conducting pharmacokinetic studies of TNO155 in animal models. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

1. Objective: To determine the pharmacokinetic profile of TNO155 after a single oral administration in mice.

2. Materials:

- TNO155
- Vehicle for formulation (e.g., 0.5% methylcellulose in water)
- Male or female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old
- Oral gavage needles
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- -80°C freezer
- LC-MS/MS system for bioanalysis

3. Methodology:

- Animal Acclimation: Acclimate mice for at least 7 days prior to the study with free access to food and water.
- Dosing:
 - Fast mice overnight (approximately 12 hours) before dosing.
 - Prepare a homogenous suspension of TNO155 in the selected vehicle.

- Administer a single oral dose of TNO155 via gavage. A typical dose for in vivo efficacy studies has been reported around 20 mg/kg twice daily, so a PK study might start with a similar or slightly lower single dose.[\[6\]](#)
- Sample Collection:
 - Collect blood samples (approximately 50-100 μ L) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Place blood samples into EDTA-coated tubes and keep on ice.
- Plasma Preparation:
 - Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
 - Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of TNO155 in plasma samples using a validated LC-MS/MS method.
- Data Analysis:
 - Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (C_{max} , T_{max} , AUC, half-life, clearance, and volume of distribution).

Protocol 2: In Vivo Efficacy and Pharmacodynamic Study in a Mouse Xenograft Model

1. Objective: To evaluate the anti-tumor efficacy of TNO155 in a relevant mouse xenograft model and correlate it with target engagement.

2. Materials:

- Cancer cell line with a relevant genetic background (e.g., KRAS G12C mutant)

- Immunocompromised mice (e.g., athymic nude mice)
- TNO155 and vehicle
- Calipers for tumor measurement
- Materials for tissue collection and processing (e.g., liquid nitrogen, lysis buffer)
- Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK)

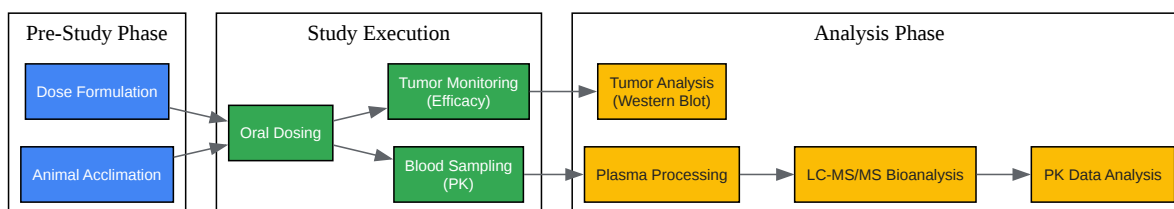
3. Methodology:

- Tumor Implantation:
 - Subcutaneously implant tumor cells into the flank of the mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment:
 - Randomize mice into treatment groups (e.g., vehicle control, TNO155).
 - Administer TNO155 orally at a specified dose and schedule (e.g., 20 mg/kg twice daily).[\[6\]](#)
- Efficacy Assessment:
 - Measure tumor volume with calipers at regular intervals (e.g., twice a week).
 - Monitor body weight as an indicator of toxicity.
- Pharmacodynamic (PD) Assessment:
 - At the end of the study (or at specific time points), collect tumor tissue.
 - Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.
 - Homogenize the tumor tissue and perform Western blotting to assess the phosphorylation status of downstream targets like ERK to confirm target engagement.

- Data Analysis:
 - Plot tumor growth curves for each treatment group.
 - Analyze the Western blot data to determine the extent of target inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic and pharmacodynamic study.



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Caption: Workflow for preclinical PK/PD studies.

Conclusion

TNO155 demonstrates favorable pharmacokinetic properties in multiple animal species, characterized by good oral bioavailability and a half-life that supports manageable dosing schedules.[7] The provided protocols offer a foundation for researchers to design and execute robust preclinical studies to further investigate the pharmacokinetic and pharmacodynamic characteristics of TNO155 and other SHP2 inhibitors. These studies are essential for the successful translation of promising therapeutic candidates into clinical development.

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